Cas no 27215-51-6 (Benzenediamine,N,N,N',N'-tetramethyl-)

Benzenediamine,N,N,N',N'-tetramethyl- structure
27215-51-6 structure
Product Name:Benzenediamine,N,N,N',N'-tetramethyl-
Numero CAS:27215-51-6
MF:C10H16N2
MW:164.247442245483
CID:258851
PubChem ID:7490
Update Time:2025-04-19

Benzenediamine,N,N,N',N'-tetramethyl- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenediamine,N,N,N',N'-tetramethyl-
    • N,N,N',N'-Tetramethylphenylenediamine
    • N,N'-Tetramethylphenylenediamine
    • Phenylenediamine,N,N,N',N'-tetramethyl- (7CI,8CI)
    • Tetramethylphenylenediamine
    • N,N,N',N'-Tetramethyl-p-phenylenediamine, 99%, powder
    • CAS-100-22-1
    • N1,N1,N4,N4-tetramethylbenzene-1,4-diamine
    • N,N,N',N'-Tetramethyl-1,4-phenylenediamine
    • M710
    • SCHEMBL65261
    • DTXCID006124
    • N1,N1,N4,N4-Tetramethyl-1,4-benzenediamine
    • Wurster's reagent
    • N,N,N',N'-tetramethylbenzene-1,4-diamine
    • Q408762
    • TL 85
    • CHEMBL1393325
    • Wurster's Blue
    • N,N,N inverted exclamation marka,N inverted exclamation marka-Tetramethyl-p-phenylenediamine
    • Tetramethyl-p-phenyldiamine
    • FT-0629354
    • P4P3AC32ZB
    • N,N,N',N'-Tetramethyl-p-fenylendiamin
    • EINECS 202-831-6
    • 100-22-1
    • AI3-51106
    • HY-W021358
    • p-Bis(dimethylamino)benzene
    • D81852
    • AMY25074
    • tetramethyl-1,4-phenylenediamine
    • CCRIS 4728
    • BS-14141
    • AKOS015889542
    • N,N,N',N'-Tetramethyl-p-fenylendiamin [Czech]
    • SY101111
    • 1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-diamine
    • EN300-1707416
    • N,N,N',N'-Tetramethyl-p-phenylenediamine, 98%
    • p-Phenylenediamine, N,N,N',N'-tetramethyl-
    • 1,4-Benzenediamine, N1,N1,N4,N4-tetramethyl-
    • MFCD00008309
    • N,N,N',N'-TETRAMETHYL-P-PHENYLENEDIAMINE
    • (4-dimethylaminophenyl)-dimethyl-amine
    • Benzene, 1,4-bis(dimethylamino)-
    • P-BIS(DIMETHYLAMINE)BENZENE
    • 1,4-Benzenediamine, N,N,N',N'-tetramethyl-
    • CS-0040149
    • Tetramethyl-p-phenylenediamine
    • NCGC00091150-01
    • UNII-P4P3AC32ZB
    • TETRAMETHYL-P-PHENYLENEDIAMINE [MI]
    • N,N,N',N,-Tetramethyl-p-phenylenediamine
    • N,N,N',N'-Tetramethyl-1,4-Benzenediamine
    • 1,4-Bis(dimethylamino)benzene
    • 27215-51-6
    • NCGC00091150-03
    • Tox21_200617
    • DTXSID5026124
    • N,N,N',N'-Tetramethyl-benzene-1,4-diamine
    • Benzenediamine, N,N,N',N'-tetramethyl-
    • NS00015347
    • W-200619
    • NCGC00258171-01
    • N,N,N',N'-TETRAMETHYL-1,4-PHENYLENE-DIAM INE
    • SB76556
    • 4-(Dimethylamino)-N,N-dimethylaniline
    • n,n,n,n-tetramethyl-1,4-phenylenediamine
    • N,N,N,N-Tetramethyl-1,4-benzenediamine
    • TETRAMETHYL-P-PHENYLENEDIAMINE, N,N,N',N'-
    • NCGC00091150-02
    • Inchi: 1S/C10H16N2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3
    • Chiave InChI: CJAOGUFAAWZWNI-UHFFFAOYSA-N
    • Sorrisi: N(C)(C)C1C=CC(=CC=1)N(C)C

Proprietà calcolate

  • Massa esatta: 164.13148
  • Massa monoisotopica: 164.131349
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 108
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.6
  • Superficie polare topologica: 6.5

Proprietà sperimentali

  • Densità: 1.451
  • Punto di ebollizione: 392.4°Cat760mmHg
  • Punto di infiammabilità: 205.3°C
  • PSA: 6.48

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